3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Description
3-[(2-Chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS: 333407-55-9) is a triazolopyrimidine derivative with a molecular formula of C₁₂H₁₀ClN₅O and a molecular weight of 275.69 g/mol . Key structural features include:
- A triazolopyrimidine core fused at positions 4,5-d.
- A methyl group at position 5, which may enhance metabolic stability.
- A hydroxyl group at position 7, offering hydrogen-bonding capability.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-7-14-11-10(12(19)15-7)16-17-18(11)6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVHMIKDKGNAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=NN2CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324547 | |
| Record name | 3-[(2-chlorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333407-55-9 | |
| Record name | 3-[(2-chlorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applicable to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities
Biology: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent
Medicine: Its anticancer, antimicrobial, and antiviral properties make it a candidate for drug development
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of cellular processes such as apoptosis and cell cycle progression .
Comparison with Similar Compounds
Structural and Functional Variations
The pharmacological profile of triazolopyrimidines is highly dependent on substitutions at positions 3, 5, and 5. Below is a comparative analysis:
Key Observations
Position 3 Modifications :
- The 2-chlorophenylmethyl group in the target compound provides ortho-substitution, which may enhance steric hindrance compared to para-substituted analogs (e.g., 4-chlorobenzyl in ). This could influence receptor binding or antiviral specificity.
- Aryl acetyl groups (e.g., MADTP-314 in ) improve antiviral activity against chikungunya virus (CHIKV), suggesting electron-withdrawing substituents enhance target engagement.
Position 7 Functionalization :
- The hydroxyl group in the target compound contrasts with the diamine in or the furan in vipadenant . Hydrogen-bonding from the hydroxyl may improve solubility but reduce membrane permeability compared to hydrophobic substituents.
Pharmacological Diversity: Antiviral Activity: MADTP-314 and analogs inhibit CHIKV by targeting viral capping machinery . Receptor Modulation: Vipadenant and compounds target adenosine receptors, highlighting the scaffold's adaptability . Anticancer Potential: Thioxo and glycosyl derivatives (e.g., ) show activity against breast cancer cells, linked to oxidative stress induction.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The 5-methyl group in the target compound may reduce oxidative metabolism compared to compounds with bulkier substituents (e.g., ticagrelor’s cyclopentyl groups) .
- Synthetic Accessibility : The hydroxyl group at position 7 allows for straightforward derivatization, as seen in glycosylated analogs .
Biological Activity
The compound 3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a member of the triazole family and exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety, which is known for contributing to various biological activities.
Anticancer Activity
Research indicates that derivatives of triazole and pyrimidine compounds possess significant anticancer properties. The compound under review has been tested against several cancer cell lines. For instance, it exhibited notable cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value indicating effective growth inhibition.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, potentially involving the disruption of microtubule dynamics or interference with DNA replication processes .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, indicating a potential role as an antibacterial agent. The following table summarizes its activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight its potential utility in treating infections caused by resistant bacterial strains .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be beneficial in managing inflammatory diseases.
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines including Hep-2 and P815. The results indicated that compounds similar to this compound showed significant inhibition of cell growth with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial activity of triazole derivatives indicated that compounds structurally related to our compound exhibited MIC values comparable to established antibiotics against resistant strains .
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolopyrimidine core in this compound?
The triazolopyrimidine scaffold is typically synthesized via heterocyclization of 5-amino-1,2,3-triazole derivatives. For example, 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can react with carbon disulfide in alkaline conditions to form the thioxo-triazolopyrimidine intermediate . Adjustments for substituents (e.g., 2-chlorophenylmethyl and methyl groups) require selective alkylation or coupling reactions. Key steps include:
- Cyclization : Use of CS₂/NaOH for thione formation (yield ~77%) .
- Substitution : Alkylation with iodides (e.g., ethyl iodide) under basic conditions (yield ~74%) .
- Purification : Column chromatography or recrystallization for isolating derivatives with >95% purity .
Basic: How can structural confirmation be achieved for this compound?
1H/13C NMR is critical for confirming substituent positions and scaffold integrity. For triazolopyrimidines:
- Triazole protons resonate at δ 8.2–8.5 ppm (1H, singlet) .
- Aromatic protons (2-chlorophenyl) appear as multiplets in δ 7.3–7.6 ppm .
- Methyl groups show singlets at δ 2.5–3.0 ppm .
High-resolution mass spectrometry (HRMS) and HPLC purity analysis (≥98%) are mandatory for publication-ready data .
Advanced: How do electronic effects of the 2-chlorophenyl group influence receptor binding compared to other aryl substitutions?
The 2-chlorophenyl group enhances lipophilicity and π-π stacking in receptor pockets. Comparative studies on adenosine receptor antagonists (e.g., vipadenant , which has a 4-amino-3-methylphenyl group) show:
- Affinity modulation : Chlorine’s electron-withdrawing effect increases binding to adenosine A₂A receptors (Ki < 10 nM) .
- Steric effects : Ortho-substitutions (e.g., 2-chloro) reduce rotational freedom, improving selectivity over meta/para analogs .
Docking simulations and radioligand binding assays (using [³H]ZM241385) are recommended to quantify these effects .
Advanced: What contradictions exist in reported biological activities of triazolopyrimidines, and how can they be resolved?
Triazolopyrimidines exhibit dual functionalities (e.g., adenosine antagonism and NADPH oxidase inhibition), leading to conflicting data. For example:
- VAS3947 inhibits NADPH oxidase but may off-target adenosine receptors .
- Ticagrelor analogs show antiplatelet activity via P2Y12 antagonism but also modulate oxidative stress pathways .
Resolution strategies : - Use knockout models (e.g., NOX2-deficient cells) to isolate mechanisms .
- Dose-response profiling to distinguish primary vs. secondary effects .
Advanced: How can regioselectivity challenges during triazole ring formation be addressed?
Regioselectivity in triazole formation is influenced by:
- Catalysts : Resin-bound NO₂ catalysts improve selectivity for 1,4-disubstituted triazoles (critical for anti-thrombotic activity) .
- Temperature : Reactions at 25–30°C favor kinetic control, reducing byproducts .
- Protecting groups : 4-Methoxybenzyl groups direct cyclization to the desired N3 position .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
- Receptor binding : Radioligand displacement assays (e.g., A₂A receptors with [³H]CGS21680) .
- Enzyme inhibition : NADPH oxidase activity measured via lucigenin chemiluminescence .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A-549) .
Advanced: What computational methods predict metabolic stability of the 2-chlorophenylmethyl substituent?
- CYP450 metabolism : Use ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., benzylic C-H).
- MetaSite modeling : Predicts Phase I oxidation hotspots .
Experimental validation via human liver microsome (HLM) assays is essential, as chlorophenyl groups often exhibit t₁/₂ > 60 min .
Advanced: How does the hydroxymethyl group in analogs influence pharmacokinetics?
Hydroxymethyl groups enhance water solubility but may reduce BBB penetration. For example:
- A fluorinated analog with hydroxymethyl (C9H11FN6O3) showed 3-fold higher aqueous solubility than non-polar derivatives but 50% lower Cmax in CNS models .
Strategies : Prodrug derivatization (e.g., acetyl protection) to balance solubility and bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| LogP | ~2.8 (predicted) | |
| Molecular Weight | 316.75 g/mol | Calc. |
| Hydrogen Bond Donors | 1 (7-OH) | Calc. |
| PSA | 85 Ų | Calc. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
